molecular formula C9H7ClN4 B2785577 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine CAS No. 1153093-46-9

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine

Cat. No.: B2785577
CAS No.: 1153093-46-9
M. Wt: 206.63
InChI Key: AQRZLGUVRPSCRO-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine are currently not well-defined in the literature. This compound is a derivative of pyrimidine, a basic structure in many biological compounds such as nucleotides. Therefore, it may interact with various biological targets .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, including binding to enzymes or receptors, inhibiting or activating biochemical pathways, or acting as structural analogs of natural substrates .

Biochemical Pathways

Given its pyrimidine core, it may potentially influence pathways involving pyrimidine metabolism .

Pharmacokinetics

The molecular weight of this compound is 20565 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.

Result of Action

As a pyrimidine derivative, it may potentially influence cellular processes involving pyrimidine metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine is unique due to its dual pyrimidine rings, which confer distinct electronic and steric properties. This structural feature enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methyl-2-pyrimidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c1-6-5-7(10)14-9(13-6)8-11-3-2-4-12-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRZLGUVRPSCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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